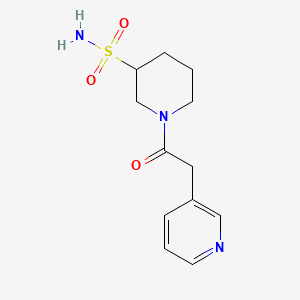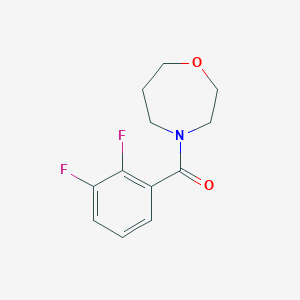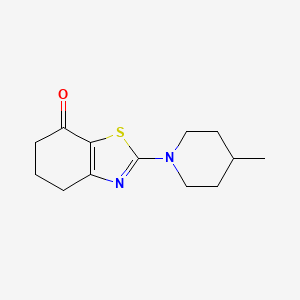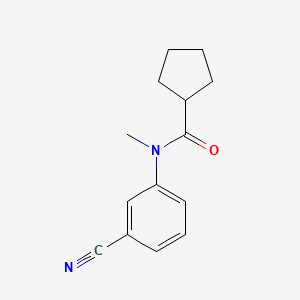![molecular formula C13H18BrNO3 B7560176 2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as nebivolol and is used for the treatment of hypertension and heart failure. Nebivolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.
Mécanisme D'action
Nebivolol works by selectively blocking the beta-1 receptors in the heart. Beta-1 receptors are responsible for increasing heart rate and cardiac output. By blocking these receptors, nebivolol reduces heart rate and cardiac output, leading to a decrease in blood pressure. In addition, nebivolol has been found to increase the production of nitric oxide, which dilates blood vessels and further reduces blood pressure.
Biochemical and Physiological Effects:
Nebivolol has been shown to have several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure. It also improves endothelial function, reduces oxidative stress, and has anti-inflammatory effects. Nebivolol has been found to have a favorable safety profile and is well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
Nebivolol has several advantages for lab experiments. It is a selective beta-1 blocker, which means it has fewer side effects than non-selective beta blockers. It has been extensively studied for its cardiovascular effects and has a favorable safety profile. However, nebivolol also has some limitations for lab experiments. It is a patented drug, which means it may be difficult to obtain for research purposes. In addition, its effects may be confounded by other medications that patients may be taking.
Orientations Futures
There are several future directions for research on nebivolol. One area of interest is its potential use in the treatment of erectile dysfunction. Nebivolol has been shown to improve endothelial function, which may contribute to its beneficial effects on erectile function. Another area of interest is its potential use in the treatment of migraine headaches. Nebivolol has been found to reduce the frequency and severity of migraine headaches in some patients. Finally, there is ongoing research on the use of nebivolol in combination with other medications for the treatment of hypertension and heart failure.
In conclusion, nebivolol is a selective beta-1 blocker that has been extensively studied for its cardiovascular effects. It reduces heart rate, cardiac output, and blood pressure, and has antioxidant and anti-inflammatory properties. Nebivolol has several advantages for lab experiments, but also has some limitations. Future research on nebivolol may focus on its potential use in the treatment of erectile dysfunction, migraine headaches, and in combination with other medications for the treatment of hypertension and heart failure.
Méthodes De Synthèse
Nebivolol can be synthesized by the reaction of 3-bromo-4-methoxybenzylamine with 3-methylbutanoic acid. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure nebivolol.
Applications De Recherche Scientifique
Nebivolol has been extensively studied for its cardiovascular effects. It has been shown to reduce blood pressure and improve cardiac function in patients with hypertension and heart failure. In addition, nebivolol has been found to have antioxidant and anti-inflammatory properties, which may contribute to its cardiovascular benefits. Nebivolol has also been studied for its potential use in the treatment of erectile dysfunction and migraine headaches.
Propriétés
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-4-5-11(18-3)10(14)6-9/h4-6,8,12,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJFKRLQUJJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)


![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)